1-(2,6-Dimethylphenyl)-3-phenylurea
Description
Properties
CAS No. |
13262-44-7 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H16N2O/c1-11-7-6-8-12(2)14(11)17-15(18)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
KQUIMGLCJSOHFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Antimalarial Activity
A series of urea derivatives evaluated for antimalarial activity revealed the importance of substituent groups on potency. Key analogs include:
| Compound | R1 Group | R2 Group | IC50 (μM) | Source |
|---|---|---|---|---|
| 1 | Phenyl | Cyclohexyl | 1.511 | |
| 20 | 4-tert-Butylphenyl | 2,6-Dimethylphenyl | 1.373 | |
| 22 | 1-Naphthyl | 2,6-Dimethylphenyl | 1.325 |
The target compound, 1-(2,6-Dimethylphenyl)-3-phenylurea, shares the 2,6-dimethylphenyl group with compounds 20 and 22, which exhibit superior antimalarial activity (IC50 < 1.4 μM). However, replacing the cyclohexyl or naphthyl groups in analogs 1 and 22 with a simple phenyl group (as in the target compound) may alter pharmacokinetic properties, necessitating further evaluation .
Physicochemical Properties
While direct data for this compound are sparse, related compounds exhibit:
- Phase transition temperature: ~321.5°C (for a dimethylamino-propyl-phenylurea derivative) .
- Molecular weight : ~212–221 g/mol (typical for substituted ureas) .
Preparation Methods
Direct Coupling of Aryl Isocyanate and Aniline
The most straightforward method involves a one-pot reaction between 2,6-dimethylphenyl isocyanate and aniline in an aprotic solvent:
-
Reaction Setup :
-
Procedure :
-
Workup :
Alternative Route via Phenyl Chloroformate Intermediate
A two-step method employs phenyl chloroformate as an activated carbonyl source:
-
Step 1: Formation of Anilino Phenyl Formate
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Step 2: Urea Formation
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Dichloromethane | 20–25 | 85 | 99 | |
| Acetonitrile | 50–60 | 79 | 98 | |
| THF | 70–80 | 82 | 97 |
Polar aprotic solvents (e.g., THF) enhance reaction rates but may require higher temperatures. DCM balances reactivity and ease of purification.
Catalytic Systems
-
Triethylamine : Effective for HCl scavenging but may require stoichiometric amounts.
-
DMAP : Catalyzes urea formation at lower temperatures (20–40°C).
-
Deuterated Bases : Dimethylamine-D₆ hydrochloride enables isotopic labeling without altering reaction kinetics.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,6-Dimethylphenyl)-3-phenylurea, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting 2,6-dimethylphenyl isothiocyanate with aniline derivatives under controlled pH (7–9) and inert atmosphere (N₂/Ar) to prevent side reactions. Optimization includes temperature control (60–80°C) and catalysts like triethylamine to enhance yield . Purity can be improved using column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic substitution patterns and urea linkage. For example, the urea NH protons typically appear as broad singlets near δ 6.5–7.5 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₅H₁₆N₂O, MW 240.3 g/mol), while FT-IR identifies carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer : Use NIOSH/MSHA-approved respirators for dust control, chemical-resistant gloves (nitrile/neoprene), and safety goggles. Ensure mechanical ventilation in synthesis areas. First-aid measures for inhalation include immediate fresh air exposure and artificial respiration if needed. Toxicological data gaps necessitate treating all exposures as potentially hazardous .
Advanced Research Questions
Q. How can researchers address the lack of comprehensive toxicological data for this compound?
- Methodological Answer : Conduct tiered toxicity assays:
- In vitro : Use Ames tests for mutagenicity and MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.
- In vivo : Perform acute toxicity studies in rodent models (OECD 423 guidelines), monitoring hepatic/renal biomarkers.
- Ecotoxicity : Evaluate aquatic impact via Daphnia magna immobilization tests (OECD 202). Document decomposition products (e.g., NOx, CO) under oxidative conditions .
Q. What strategies are employed to study the compound's interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like urease or cytochrome P450. Fluorescence quenching assays quantify interactions with serum albumin. For mechanistic studies, synthesize radiolabeled analogs (¹⁴C-labeled urea group) to track metabolic pathways in vitro .
Q. How can computational modeling predict the compound’s reactivity and stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER) assess stability in biological membranes. Thermogravimetric analysis (TGA) complements computational data by experimentally determining decomposition thresholds .
Q. What approaches resolve contradictions in environmental impact assessments?
- Methodological Answer : Discrepancies in environmental persistence data may arise from varying test conditions. Standardize biodegradation studies (OECD 301F) under controlled pH/temperature. Compare photolytic degradation rates in UV-Vis reactors vs. natural sunlight. Use LC-MS to identify intermediates and validate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
